N-(cyanomethyl)-4-methoxy-N-methyl-2-(2-methylpropoxy)benzamide
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Overview
Description
N-(cyanomethyl)-4-methoxy-N-methyl-2-(2-methylpropoxy)benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-4-methoxy-N-methyl-2-(2-methylpropoxy)benzamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by room temperature stirring overnight .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient processes. One such method includes the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth. This green and efficient pathway allows for the direct condensation of benzoic acids and amines, providing high yields and eco-friendly conditions .
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-4-methoxy-N-methyl-2-(2-methylpropoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted benzamide derivatives.
Scientific Research Applications
N-(cyanomethyl)-4-methoxy-N-methyl-2-(2-methylpropoxy)benzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-4-methoxy-N-methyl-2-(2-methylpropoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, it may interact with cytochrome P450 enzymes, influencing metabolic pathways . Additionally, its ability to undergo various chemical reactions enables it to participate in biochemical processes, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(cyanomethyl)-4-methoxy-N-methylbenzamide
- N-(cyanomethyl)-4-methoxy-N-methyl-2-(2-methylpropoxy)aniline
- N-(cyanomethyl)-4-methoxy-N-methyl-2-(2-methylpropoxy)phenylacetamide
Uniqueness
N-(cyanomethyl)-4-methoxy-N-methyl-2-(2-methylpropoxy)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable molecule for research and development.
Properties
IUPAC Name |
N-(cyanomethyl)-4-methoxy-N-methyl-2-(2-methylpropoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-11(2)10-20-14-9-12(19-4)5-6-13(14)15(18)17(3)8-7-16/h5-6,9,11H,8,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSRUCAXJCPROR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)OC)C(=O)N(C)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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